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molecular formula C8H10BrNO B8579699 3-Bromo-4-(1-methoxy-ethyl)-pyridine

3-Bromo-4-(1-methoxy-ethyl)-pyridine

Cat. No. B8579699
M. Wt: 216.07 g/mol
InChI Key: AXZKSUNGRDJIFL-UHFFFAOYSA-N
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Patent
US08455522B2

Procedure details

Sodium hydride (60% in mineral oil, 148 mg, 3.71 mmol) was added to a solution of 1-(3-bromopyridin-4-yl)ethanol (500 mg, 2.475 mmol) in DMF (12 mL) at 0° C. After 10 min, iodomethane (1.237 mL, 2.475 mmol) was added dropwise and the resulting mixture was stirred at room temperature for another 1 h. The reaction was quenched by water, and the mixture was extracted with ethyl acetate. The combined extracts were dried over anhydrous Na2SO4. After filtration and concentration, the residue was purified by flash column (ethyl acetate-heptane, v/v, 0-30%) to give 418 mg of the title compound. 1HNMR (CDCl3, 400.3 MHz) δ 1.42 (d, J=6.4 Hz, 3H), 3.30 (s, 3H), 4.64 (q. J=0.4 Hz, 1H), 7.58 (s, 1H), 8.56 (s, 1H), 8.70 9s, 1H).
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.237 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[CH:10]([OH:12])[CH3:11].I[CH3:14]>CN(C=O)C>[Br:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[CH:10]([O:12][CH3:14])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
148 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=NC=CC1C(C)O
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.237 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column (ethyl acetate-heptane, v/v, 0-30%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=NC=CC1C(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 418 mg
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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